fmoc-Valinol

Peptide Chemistry Solid-Phase Synthesis Structure-Activity Relationship

Fmoc-Valinol (CAS 160885-98-3, N-(9-Fluorenylmethoxycarbonyl)-L-valinol) is a critical, non-interchangeable building block for solid-phase peptide synthesis (SPPS) of C-terminal peptide alcohols. Unlike standard Fmoc-amino acids, the L-valinol scaffold introduces a terminal alcohol functionality that enhances metabolic stability and membrane permeability. Its Fmoc/tBu-orthogonal protection enables direct, stepwise assembly on functionalized resins (Rink, Ramage, Sieber-chloride), eliminating post-synthetic reduction steps. The chiral isopropyl side chain governs resin loading efficiency and coupling kinetics—substitution with bulkier Fmoc-amino alcohols alters steric profiles and may hinder adjacent couplings. This compound is essential for constructing stapled peptide alcohols that target protein–protein interactions and for asymmetric pericyclic reactions yielding stereodefined heterocycles. Procure this high-purity, stereochemically defined synthon to accelerate SAR-driven medicinal chemistry and peptide lead optimization.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 160885-98-3
Cat. No. B1331620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefmoc-Valinol
CAS160885-98-3
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1
InChIKeyMYMGENAMKAPEMT-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Valinol (CAS 160885-98-3): Essential SPPS Building Block for Peptide Alcohols and C-Terminal Modifications


Fmoc-Valinol (CAS 160885-98-3), chemically designated as N-(9-Fluorenylmethoxycarbonyl)-L-valinol, is a protected amino alcohol derivative that combines a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with L-valinol's amino alcohol backbone . This compound is utilized in solid-phase peptide synthesis (SPPS) for the construction of peptide alcohols and C-terminally modified peptides . Its functional architecture integrates the Fmoc group, which is stable to acidic conditions and cleaved under mild basic treatment (e.g., 20% piperidine in DMF), enabling orthogonal protection strategies essential for stepwise peptide chain assembly .

Why Fmoc-Valinol Substitution with Fmoc-Amino Acids or Alternative Amino Alcohols Compromises Synthetic Outcomes


Fmoc-Valinol cannot be interchanged with Fmoc-protected amino acids (e.g., Fmoc-Val-OH) or alternative Fmoc-amino alcohols (e.g., Fmoc-Leucinol, Fmoc-Phenylalaninol) without altering the final peptide product's structure and biological activity. Fmoc-amino acids yield standard peptide acids or amides, whereas Fmoc-Valinol introduces a C-terminal alcohol functionality, which can enhance metabolic stability and membrane permeability in peptide-based therapeutics [1]. Among Fmoc-amino alcohols, the valine-derived side chain (isopropyl) confers distinct steric and hydrophobic properties that influence solid-phase loading efficiency, coupling kinetics, and final peptide conformation . Substitution with bulkier analogs (e.g., Fmoc-Phenylalaninol, MW 373.44 vs. 325.40) alters resin loading capacity and may sterically hinder adjacent couplings .

Quantitative Differentiation of Fmoc-Valinol Against Comparator Compounds in SPPS and Synthetic Efficiency


Structural and Physicochemical Differentiation of Fmoc-Valinol from Alternative Fmoc-Amino Alcohols

Fmoc-Valinol (MW 325.40, C20H23NO3) possesses a distinct steric profile compared to other Fmoc-amino alcohols used in peptide alcohol synthesis, such as Fmoc-Phenylalaninol (MW 373.44, C24H23NO3) and Fmoc-Leucinol (MW 339.43, C21H25NO3) . Its isopropyl side chain offers a balance between hydrophobicity (cLogP ~3.93) and steric hindrance, influencing resin loading efficiency and subsequent coupling steps [1]. This difference in molecular weight and side-chain volume directly impacts the molar quantity of building block that can be loaded onto solid supports and the resulting peptide's final mass and physical properties .

Peptide Chemistry Solid-Phase Synthesis Structure-Activity Relationship

Fmoc-Valinol Enables Direct Synthesis of Peptide Alcohols via Pre-Loaded Resins, Eliminating Multi-Step C-Terminal Functionalization

The use of Fmoc-amino alcohols, including Fmoc-Valinol, attached to functionalized resins such as Rink, Ramage, or Sieber-chloride, provides a direct route to peptide alcohols. This is a significant improvement over traditional methods, which often require multi-step, post-synthesis modifications of peptide acids or amides to introduce a C-terminal alcohol [1]. In this method, treatment with 20% hexafluoroisopropanol in dichloromethane yields a fully protected peptide alcohol that can be further modified, while 95% TFA cleavage yields the fully deprotected peptide alcohol, offering versatile synthetic options [1]. The general method eliminates the need for separate reduction or functionalization steps, streamlining the synthesis of peptide alcohols.

Peptide Alcohols Solid-Phase Peptide Synthesis Synthetic Methodology

Borohydride Reduction of Fmoc-Valine to Fmoc-Valinol Proceeds with High Selectivity and Minimal Racemization

Fmoc-Valinol can be efficiently prepared from Fmoc-Valine via borohydride reduction. Studies on related Fmoc-amino alcohols demonstrate that this transformation can be achieved with high selectivity and without significant racemization, preserving the chiral integrity of the valine-derived stereocenter [1]. The cleavage of the borohydride reagent used in this process is highly selective and does not cause racemization or unwanted coupling reactions, ensuring the final Fmoc-Valinol product retains high enantiomeric purity essential for stereoselective downstream applications .

Amino Alcohol Synthesis Chiral Pool Synthesis Process Chemistry

Fmoc-Valinol Exhibits High Purity (≥98% by HPLC) with Consistent Optical Rotation for Reproducible SPPS Coupling

Commercial sources of Fmoc-Valinol are available with assay purities of ≥97.0% to ≥98% (HPLC) and specific optical rotation values (e.g., [α]20/D = -15 ± 5° or -20 ± 1° depending on conditions), providing consistent quality for reproducible solid-phase synthesis . This level of purity is comparable to or exceeds that of many commercially available Fmoc-amino acids, such as Fmoc-L-valine (typically 99% HPLC) [1]. High purity minimizes the risk of side reactions, ensures accurate stoichiometry in automated synthesizers, and leads to higher-purity final peptide products.

Quality Control Peptide Synthesis Analytical Chemistry

Fmoc-Valinol Solubility Profile (0.022 g/L Calculated) Facilitates SPPS Workflows with Standard Organic Solvents

Fmoc-Valinol has a calculated aqueous solubility of approximately 0.022 g/L at 25°C, indicating low water solubility . This property is characteristic of Fmoc-protected compounds and is advantageous for solid-phase peptide synthesis, where reactions are typically performed in organic solvents like DMF, DCM, or NMP. The low aqueous solubility minimizes hydrolysis of the active species and ensures the compound remains in the organic phase during coupling and washing steps. In comparison, unprotected valinol is freely soluble in water, which could lead to losses during aqueous work-up if used without protection.

Solubility Solid-Phase Synthesis Reagent Handling

Primary Research and Industrial Application Scenarios for Fmoc-Valinol


Streamlined Solid-Phase Synthesis of C-Terminal Peptide Alcohols for SAR Studies

Fmoc-Valinol is loaded onto functionalized resins (Rink, Ramage, Sieber-chloride) to enable the direct, Fmoc/tBu-based synthesis of peptide alcohols. This method reduces the total number of synthetic steps compared to post-synthetic reduction of peptide acids, thereby accelerating structure-activity relationship (SAR) studies in medicinal chemistry where peptide alcohols serve as metabolically stable analogs or as intermediates for further C-terminal modification [1].

Stereoselective Synthesis of Biologically Relevant Heterocycles and Peptidomimetics

The chiral L-valinol scaffold of Fmoc-Valinol provides a stereodefined building block for asymmetric synthesis. It has been employed in polymer-supported pericyclic reactions, such as the stereoselective aza Diels-Alder reaction, to construct complex heterocyclic frameworks like hexahydrocinnolines with defined stereochemistry, which are relevant scaffolds in drug discovery [2].

Synthesis of Stapled Peptide Alcohols as Proteomimetics

Building on the direct synthesis of peptide alcohols from pre-loaded resins, Fmoc-Valinol has been utilized in the first reported synthesis of stapled peptide alcohols. These constrained peptides are valuable proteomimetics for targeting protein-protein interactions, a class of targets previously considered 'undruggable' [1].

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